Macrocarpal E
CAS No.: 142628-54-4
Cat. No.: VC21363890
Molecular Formula: C28H40O6
Molecular Weight: 472.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142628-54-4 |
---|---|
Molecular Formula | C28H40O6 |
Molecular Weight | 472.6 g/mol |
IUPAC Name | 5-[(1R)-1-[(1R,4R,6S,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |
Standard InChI | InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h12-18,21,31-34H,7-11H2,1-6H3/t16-,17+,18-,21-,28-/m1/s1 |
Standard InChI Key | XJNGQIYBMXBCRU-RHUSKIKKSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@H]([C@@]2(C1=C[C@H](CC2)C(C)(C)O)C)[C@@H](CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
SMILES | CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
Canonical SMILES | CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
Appearance | Yellow powder |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Macrocarpal E is characterized by the molecular formula C28H40O6, with a calculated molecular weight of 472.6 g/mol . Structurally, it features a phloroglucinol unit with two formyl groups (dicarbaldehyde) coupled with a complex sesquiterpenoid component. The systematic IUPAC name, reflecting its complete chemical structure, is 2,4,6-trihydroxy-5-[1-[6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde .
The compound possesses multiple functional groups, including:
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Three hydroxyl groups on the phloroglucinol ring
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Two formyl groups (aldehydes) at positions 1 and 3 of the benzene ring
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A complex sesquiterpene side chain with an additional hydroxyl group
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Multiple methyl substituents providing hydrophobic characteristics
Chemical Identifiers
The following table summarizes the key chemical identifiers for Macrocarpal E:
Natural Sources and Occurrence
Botanical Sources
Macrocarpal E has been definitively reported in two Eucalyptus species, according to the available research data:
These Eucalyptus species are native to Australia and are known for producing a variety of bioactive compounds. The presence of Macrocarpal E in these species suggests potential ecological roles, such as defensive functions against herbivores or pathogens.
Related Macrocarpals and Comparative Analysis
Overview of Macrocarpal Family
Macrocarpals constitute a group of structurally related compounds found primarily in Eucalyptus species. These compounds share a common phloroglucinol-sesquiterpene framework but differ in the specific arrangement and substitution patterns. The available research data indicates several well-characterized members of this family, including Macrocarpals A, C, E, and I .
Structural Comparison
The following table presents a comparative analysis of Macrocarpal E with other documented macrocarpals:
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